Cas no 82154-69-6 (Propanamide, N-[2-(4-morpholinyl)ethyl]-)

Propanamide, N-[2-(4-morpholinyl)ethyl]- structure
82154-69-6 structure
Product Name:Propanamide, N-[2-(4-morpholinyl)ethyl]-
CAS No:82154-69-6
MF:C9H18N2O2
MW:186.251422405243
CID:697794
PubChem ID:5085484
Update Time:2025-04-19

Propanamide, N-[2-(4-morpholinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Propanamide, N-[2-(4-morpholinyl)ethyl]-
    • N-(2-morpholin-4-ylethyl)propanamide
    • AKOS003635718
    • XZXUZGAZERNYOS-UHFFFAOYSA-N
    • SCHEMBL84933
    • 82154-69-6
    • DTXSID40408182
    • N-(2-morpholinylethyl)propionamide
    • Inchi: 1S/C9H18N2O2/c1-2-9(12)10-3-4-11-5-7-13-8-6-11/h2-8H2,1H3,(H,10,12)
    • InChI Key: XZXUZGAZERNYOS-UHFFFAOYSA-N
    • SMILES: O1CCN(CCNC(CC)=O)CC1

Computed Properties

  • Exact Mass: 186.136827821g/mol
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 41.6Ų
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